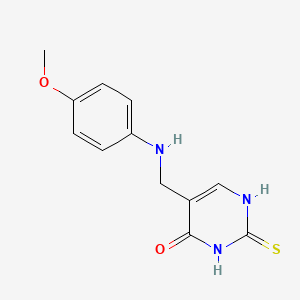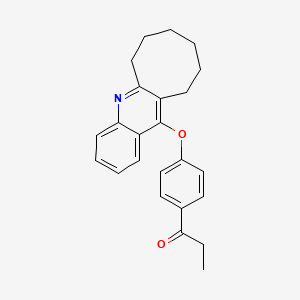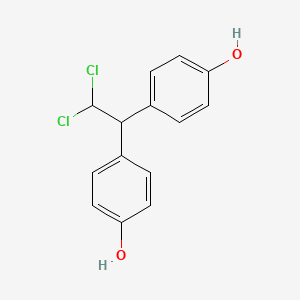
4,4'-(2,2-Dichloroethylidene)bisphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-(2,2-Dichloroethylidene)bisphenol is an organic compound with the molecular formula C14H12Cl2O2. It is a derivative of bisphenol, where the central carbon atom is substituted with two chlorine atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(2,2-Dichloroethylidene)bisphenol typically involves the reaction of bisphenol A with chloroacetyl chloride in the presence of a base. The reaction conditions often include a solvent such as dichloromethane and a catalyst like triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to yield the final product.
Industrial Production Methods
In industrial settings, the production of 4,4’-(2,2-Dichloroethylidene)bisphenol is carried out in large-scale reactors with controlled temperature and pressure conditions. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The process also involves purification steps such as recrystallization and distillation to remove impurities.
化学反応の分析
Types of Reactions
4,4’-(2,2-Dichloroethylidene)bisphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroxy derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized products.
Reduction: Hydroxy derivatives.
Substitution: Various substituted bisphenol derivatives.
科学的研究の応用
4,4’-(2,2-Dichloroethylidene)bisphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of high-performance materials, including plastics and resins.
作用機序
The mechanism of action of 4,4’-(2,2-Dichloroethylidene)bisphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action include signal transduction pathways and metabolic pathways.
類似化合物との比較
Similar Compounds
4,4’-(Hexafluoroisopropylidene)diphenol: This compound has a similar structure but with fluorine atoms instead of chlorine.
Bisphenol A: The parent compound of 4,4’-(2,2-Dichloroethylidene)bisphenol, with no halogen substitution.
Uniqueness
4,4’-(2,2-Dichloroethylidene)bisphenol is unique due to the presence of chlorine atoms, which impart distinct chemical and physical properties. These properties make it suitable for specific applications where other bisphenol derivatives may not be effective.
特性
CAS番号 |
13005-40-8 |
|---|---|
分子式 |
C14H12Cl2O2 |
分子量 |
283.1 g/mol |
IUPAC名 |
4-[2,2-dichloro-1-(4-hydroxyphenyl)ethyl]phenol |
InChI |
InChI=1S/C14H12Cl2O2/c15-14(16)13(9-1-5-11(17)6-2-9)10-3-7-12(18)8-4-10/h1-8,13-14,17-18H |
InChIキー |
YVQVKDACGUDFMB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


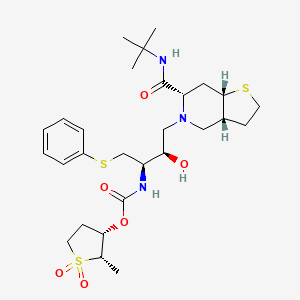
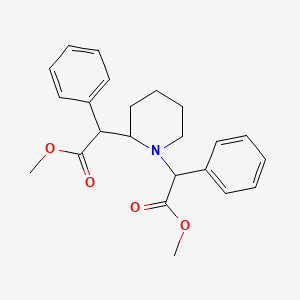

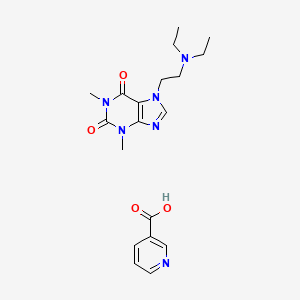
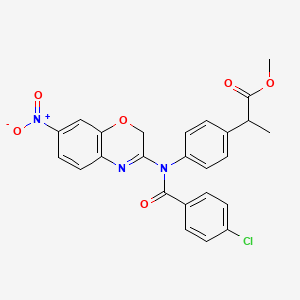
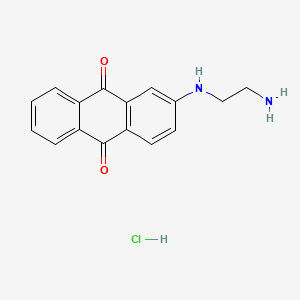
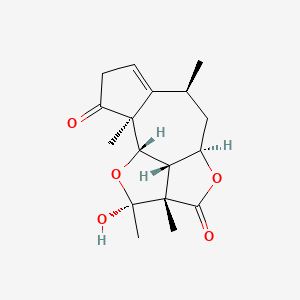
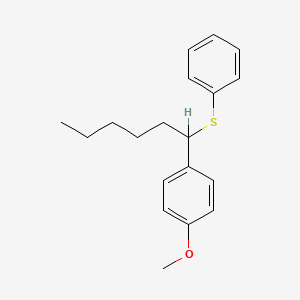
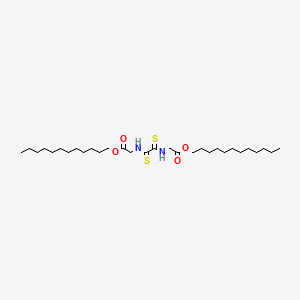
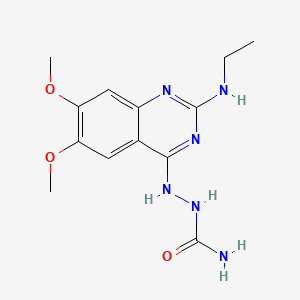

![1-[(2R,4S,5R)-5-[[[(2R,3S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl]oxy-hydroxyphosphinothioyl]oxymethyl]-4-[[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12747274.png)
